Diketone-PEG12-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

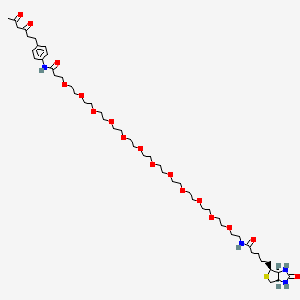

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYSEWVSVJTJHM-UMQMWPJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H82N4O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Functional Component Analysis

Principles of Biotin-Streptavidin Affinity in Research Applications

The interaction between biotin (B1667282) and streptavidin is a cornerstone of modern life science research, renowned for its extraordinary strength and specificity. Streptavidin is a tetrameric protein, with each of its four subunits capable of binding one biotin molecule. The dissociation constant (Kd) for this interaction is in the femtomolar range (approximately 10⁻¹⁵ M), making it one of the strongest non-covalent interactions known. This near-irreversible binding is highly resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents.

The high affinity of this interaction is the result of a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the burial of the biotin molecule within a deep binding pocket in the streptavidin protein. This extensive network of interactions contributes to the remarkable stability of the complex. The specificity of the binding is also exceptional, with streptavidin showing minimal binding to other molecules, thus ensuring low background signals in various applications.

This robust and highly specific interaction forms the basis of a versatile detection and purification system. By conjugating biotin to a molecule of interest, such as an antibody or a nucleic acid probe, researchers can then use streptavidin, which is often conjugated to a reporter molecule (like an enzyme or a fluorophore), to detect the target. The tetrameric nature of streptavidin, with its four biotin-binding sites, also allows for signal amplification, as multiple reporter molecules can be brought to the site of a single biotinylated target.

Versatility of Biotin in Molecular Capture and Detection Systems

The unique properties of the biotin-streptavidin interaction have led to the development of a vast array of molecular capture and detection systems that are integral to numerous research fields. The small size of the biotin molecule allows it to be conjugated to a wide range of biomolecules, including proteins, antibodies, nucleic acids, and lipids, often with minimal disruption to their biological activity.

Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, biotinylated detection antibodies are commonly used. After the detection antibody binds to the target antigen, a streptavidin-enzyme conjugate is added. The high affinity of the biotin-streptavidin interaction ensures that the enzyme is localized to the target, and upon addition of a substrate, a detectable signal is produced. This system allows for significant signal amplification and high sensitivity.

Western Blotting: Similar to ELISA, Western blotting often employs biotinylated secondary antibodies to detect the primary antibody bound to the protein of interest on a membrane. The subsequent addition of a streptavidin-enzyme conjugate followed by a chemiluminescent or chromogenic substrate allows for the visualization of the target protein.

Immunohistochemistry (IHC) and Immunofluorescence (IF): In IHC and IF, biotinylated antibodies are used to label specific antigens in tissue sections or cells. The signal is then amplified and visualized using streptavidin conjugated to an enzyme (for IHC) or a fluorophore (for IF). This allows for the precise localization of proteins within their native cellular context.

Affinity Chromatography and Pull-Down Assays: Biotinylation is a powerful tool for protein purification and the study of protein-protein interactions. A protein of interest can be biotinylated and then captured from a complex mixture using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured protein and its interacting partners can be eluted and analyzed.

Flow Cytometry: In flow cytometry, biotinylated antibodies are used to label specific cell surface markers. The cells are then incubated with streptavidin conjugated to a fluorescent dye, allowing for the detection and quantification of specific cell populations within a heterogeneous sample.

Interactive Data Table: Research Findings on Biotin-Streptavidin Applications

| Application | Principle | Key Finding/Advantage |

| ELISA | Signal amplification through streptavidin-enzyme conjugate binding to biotinylated detection antibody. | High sensitivity and low background due to the strong and specific biotin-streptavidin interaction. |

| Western Blotting | Detection of biotinylated secondary antibodies with streptavidin-enzyme conjugates. | Enhanced detection of low-abundance proteins. |

| Immunohistochemistry | Localization of antigens in tissues using biotinylated antibodies and streptavidin-reporter conjugates. | Precise spatial information on protein expression. |

| Affinity Purification | Capture of biotinylated proteins or complexes using immobilized streptavidin. | Efficient isolation of specific proteins and their binding partners from complex lysates. |

| Flow Cytometry | Labeling of cell populations with biotinylated antibodies and fluorescent streptavidin. | Multi-parameter analysis of cell surface markers with high specificity. |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Diketone-PEG12-Biotin Analogues

The construction of biotin-PEG conjugates is a well-established field, utilizing both purely chemical and combined chemo-enzymatic approaches to create a diverse range of molecular tools.

The synthesis of biotin-PEG derivatives typically involves a series of sequential chemical reactions to build the final molecule. A common strategy begins with the activation of the carboxylic acid group on the biotin (B1667282) molecule. This activation facilitates its conjugation to a polyethylene (B3416737) glycol (PEG) linker that has a reactive group at its other end.

One established method involves activating the carboxylate groups of biotin using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). researchgate.net This creates a highly reactive Biotin-NHS ester. This intermediate can then be covalently linked to an amine-terminated PEG chain (PEG-bis-amine), forming a stable amide bond. researchgate.net If the final desired product requires further modification, the other end of the PEG linker can then be conjugated to other molecules. researchgate.net

Patented methods describe comprehensive multi-step syntheses using biotin and oligomeric polyethylene glycol as starting materials. google.com These pathways can involve processes such as sulfonylation, ammonification, condensation, and hydrolysis to yield the final, purified Pegylated biotin derivative. google.com This approach allows for the precise combination of the biotin targeting molecule with the PEG spacer, which enhances solubility and bioavailability. google.comaxispharm.com The synthesis of various biotin conjugates has been developed for creating tumor-specific agents, leveraging biotin as a targeting ligand. nih.govrsc.org

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly valuable for creating complex biotinylated conjugates, such as those involving carbohydrates. nih.gov In this strategy, a chemically synthesized biotinylated scaffold can serve as a starting point for enzymatic elaboration.

For instance, glycosyltransferases can be used to build specific oligosaccharide chains onto a biotinylated primer. nih.gov Researchers have developed one-pot multi-enzyme systems to construct biotinylated heparosan hexasaccharides efficiently. nih.gov This method integrates the in situ generation of necessary precursors with the enzymatic elongation of the glycan backbone, significantly increasing synthetic efficacy. nih.gov Such strategies provide access to complex biomolecules that can be used as probes in various biological applications, thanks to the high-affinity interaction between biotin and streptavidin. nih.gov

Functional Group Interconversion and Orthogonal Reactivity

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk This principle is essential for modifying molecules like Diketone-PEG-Biotin to create derivatives with tailored reactivity for specific applications.

This compound is a heterobifunctional linker, featuring a biotin group for affinity binding and a diketone group for covalent reaction, specifically with lysine (B10760008) residues. cd-bioparticles.net The core Biotin-PEG structure, however, can be modified with a wide array of functional groups in place of the diketone moiety, enabling conjugation to different targets. This versatility allows for the creation of customized linkers for applications ranging from protein labeling to drug delivery. thermofisher.com

By replacing the diketone, the linker can be adapted for various conjugation chemistries. For example, an NHS ester targets primary amines, a maleimide (B117702) group reacts specifically with sulfhydryls (cysteine residues), and alkyne or azide (B81097) groups can be used for "click chemistry" reactions. axispharm.com1clickchemistry.com This adaptability makes Biotin-PEG linkers fundamental tools in bioconjugation. 1clickchemistry.com

| Functional Group | Target Residue/Molecule | Resulting Linkage |

|---|---|---|

| NHS Ester | Primary Amines (-NH₂) | Amide Bond |

| Maleimide | Sulfhydryls (-SH) | Thioether Bond |

| Alkyne | Azides (-N₃) | Triazole Ring (via Click Chemistry) |

| Azide | Alkynes | Triazole Ring (via Click Chemistry) |

| Hydrazide | Aldehydes/Ketones | Hydrazone Bond |

| Diketone | Lysine Residues | Covalent Bond |

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding. The most prominent example in bioconjugation is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized one.

Biotin-PEG derivatives are frequently synthesized with terminal alkyne or azide groups to harness the power of click chemistry. vectorlabs.com For example, a Biotin-PEG-Alkyne reagent can be efficiently "clicked" onto a protein or other biomolecule that has been metabolically or chemically modified to contain an azide group. nih.govnih.gov This strategy has been successfully used to functionalize cellulose (B213188) nanofiber membranes with biotin, demonstrating the reaction's specificity and efficiency. nih.gov The hydrophilic PEG spacer in these reagents helps to minimize steric hindrance, ensuring that the conjugated biotin remains accessible for binding to avidin (B1170675) or streptavidin. vectorlabs.com

Purification and Characterization Methodologies in Synthetic Research

The purification of biotinylated compounds overwhelmingly relies on affinity chromatography, which exploits the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin (Kd = 10-15 M). thermofisher.comsigmaaldrich.compromegaconnections.com

For purification, streptavidin is typically immobilized on a solid support, such as agarose (B213101) beads, magnetic particles, or Sepharose. sigmaaldrich.comsigmaaldrich.comfishersci.co.uk A crude reaction mixture containing the biotinylated molecule is passed over this support. The biotinylated compound binds tightly to the streptavidin, while impurities are washed away. sigmaaldrich.com Eluting the bound molecule can be challenging due to the strength of the interaction and often requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl at pH 1.5). promegaconnections.com To circumvent this, milder elution methods have been developed, such as using monomeric avidin resins or cleavable biotinylation reagents that contain a disulfide bond in the spacer arm. thermofisher.compromegaconnections.com Another alternative is the use of 2-iminobiotin, which binds to streptavidin at high pH and can be eluted under mildly acidic conditions (pH 4.0). sigmaaldrich.com

Following purification, the identity and purity of the synthesized compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity. The structure of the conjugate is confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net For specific reactions like click chemistry, Fourier-Transform Infrared (FTIR) spectroscopy can be used to verify the reaction by confirming the disappearance of characteristic absorption bands, such as the azide peak around 2100 cm-1. nih.gov

Mechanistic Investigations of Diketone Reactivity in Biological Contexts

Elucidation of Diketone Reaction with Lysine (B10760008) Residues

The covalent modification of proteins by electrophilic compounds is a cornerstone of chemical biology and drug discovery. ucsf.edu Among the various amino acid residues, lysine, with its primary amine side chain, is a common target for such modifications. researchgate.net Diketones, particularly 1,2- or α-dicarbonyls, can react with the ε-amino group of lysine residues to form stable covalent adducts. nih.gov This reaction is fundamental to the utility of molecules like Diketone-PEG12-Biotin in proteomic studies.

The reaction typically proceeds via the formation of an initial Schiff base (imine) between one of the carbonyl groups of the diketone and the lysine's primary amine. csbsju.edu This is often followed by further reactions, which can include cyclization to form stable heterocyclic structures like substituted imidazolium (B1220033) ions, particularly with α-dicarbonyls. nih.gov

Kinetic and Thermodynamic Analysis of Covalent Bond Formation

The efficiency of a covalent inhibitor or probe is often described by the second-order rate constant, kinact/KI, which encapsulates both the initial non-covalent binding affinity (KI) and the maximum rate of covalent bond formation (kinact). nih.govnih.gov For lysine-targeting agents, this process involves an initial reversible binding step, followed by the irreversible (or slowly reversible) chemical reaction. researchgate.netresearchgate.net

The rate of covalent bond formation is highly dependent on several factors. Lysine is considered a "hard" nucleophile and is expected to react more rapidly with "hard" electrophiles. nih.govresearchgate.net The thermodynamics of these reactions are generally favorable. For instance, the reaction of an amine with 2,4-dinitrofluorobenzene, another lysine-modifying agent, is highly favorable with a Gibbs free energy (ΔG) of -73.96 kJ/mol. mdpi.com Similarly, the formation of a Schiff base from an aldehyde is a key step in many bioconjugation reactions. mdpi.com While specific thermodynamic data for this compound is not available, the general principles of dicarbonyl reactions suggest a thermodynamically driven process. nih.gov

Table 1: Kinetic Parameters of Covalent Inhibitors Targeting Lysine Note: This table presents example data for lysine-targeting inhibitors to illustrate typical kinetic values. Data for this compound is not specifically available.

| Inhibitor | Target Protein | kinact/KI (M-1s-1) | kinact (s-1) | Reference |

|---|

Site-Selectivity and Specificity in Protein Modification Strategies

Achieving site-selectivity in protein modification is a significant challenge, given that an average protein contains numerous lysine residues on its surface. ucsf.edu However, covalent modification of lysine does not occur indiscriminately. The reactivity of a particular lysine residue is heavily influenced by its local microenvironment, which can perturb its pKa or be situated within a binding pocket that creates a high effective molarity of the reactive compound. nih.gov

Chemical proteomic platforms have been developed to globally analyze the reactivity of lysine residues, identifying "hyper-reactive" lysines that are often located at functional sites within proteins. researchgate.net These studies show that electrophilic probes, including those with activated ester or sulfonyl fluoride (B91410) groups, can achieve a high degree of site-selectivity. researchgate.netnih.govchemrxiv.org For a molecule like this compound, selectivity would be governed by both the intrinsic reactivity of the diketone and the non-covalent interactions of the entire molecule with the target protein, which can guide the reactive moiety to a specific lysine. nih.gov This "binding-guided" mechanism preorganizes the reactive group and the target lysine, confining the reaction to a specific site. nih.gov

Influence of Proximal Chemical Environments on Diketone Engagement

The proximal chemical environment plays a critical role in modulating the reactivity of a specific lysine residue. Several factors contribute to this influence:

pKa Perturbation: The typical pKa of a lysine side chain is around 10.5. At physiological pH (~7.4), the majority of lysine residues are protonated and thus not nucleophilic. However, the local microenvironment can lower the pKa of a specific lysine, increasing the concentration of the neutral, reactive amine form. nih.gov This makes such residues "hotspots" for covalent modification.

Hydrophobicity: Lysine residues located in hydrophobic pockets can exhibit enhanced reactivity. ucsf.edu The desolvation of the amine in a non-polar environment can increase its nucleophilicity.

Neighboring Residues: The presence of acidic or basic amino acid residues nearby can influence the protonation state and reactivity of a lysine. The spacing between lysine residues can also be a factor in certain reactions. acs.org

Steric Hindrance: The accessibility of the lysine residue is crucial. Steric hindrance around the ε-amino group can limit the approach of the diketone electrophile, reducing reactivity. nih.gov

These environmental factors collectively determine whether a specific lysine will engage with a diketone probe. The PEG12 linker in this compound can also influence the local environment by affecting solubility and potentially interacting with the protein surface.

Theoretical Studies on Diketone-Target Interactions

Computational and theoretical methods are increasingly used to understand and predict protein-ligand interactions, including covalent modifications. nih.govduke.edu These approaches provide insights into the structural and energetic aspects of the binding process that are often difficult to obtain experimentally. nih.govdiva-portal.org

Molecular dynamics (MD) simulations can model the dynamic behavior of the protein and the this compound molecule, exploring the conformational changes that occur upon binding. diva-portal.org Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the chemical reaction itself, providing information on transition states and reaction energy barriers for the covalent bond formation between the diketone and the lysine amine.

These computational studies can help to:

Predict which lysine residues on a protein are most likely to be modified.

Understand the basis for site-selectivity. duke.edu

By modeling the non-covalent interactions that precede the chemical step, theoretical studies can elucidate how the initial binding event orients the diketone moiety for efficient reaction with a specific lysine, providing a molecular-level rationale for the observed reactivity and selectivity. researchgate.net

Advanced Roles of Peg12 Spacer in Research Conjugates

Modulation of Ligand Presentation and Accessibility via PEG12

The PEG12 spacer is instrumental in dictating how a conjugated ligand is presented to its biological target. Its length, flexibility, and hydrophilic nature create a microenvironment around the ligand that can profoundly influence its interaction with receptors and its subsequent cellular uptake.

Impact on Receptor Binding and Cellular Uptake in Model Systems

The length of the PEG spacer can significantly affect the binding affinity of a ligand to its receptor. A spacer that is too short may lead to steric hindrance, preventing the ligand from effectively reaching its binding pocket. Conversely, an excessively long spacer might introduce too much flexibility, potentially leading to a decrease in binding affinity due to entropic penalties or undesirable interactions with the surrounding environment. nih.gov

The PEG12 spacer, with its defined length, often provides an optimal distance to mitigate steric hindrance without introducing excessive flexibility. This can lead to enhanced binding affinity compared to conjugates with shorter or no spacers. For instance, studies on bombesin (B8815690) antagonists have shown that varying the PEG spacer length can modulate the half-maximal inhibitory concentration (IC50), a measure of binding affinity. While a direct comparison with a PEG12 spacer to a wide range of others is not always available, the principle of an optimal spacer length is well-established. nih.gov

| Conjugate | PEG Spacer Length | IC50 (nM) | logD |

|---|---|---|---|

| Analog 1 | PEG2 | 1.8 ± 0.2 | -1.95 |

| Analog 2 | PEG4 | 1.9 ± 0.3 | -2.05 |

| Analog 3 | PEG6 | 2.1 ± 0.2 | -2.15 |

| Analog 4 | PEG12 | 3.5 ± 0.4 | -2.22 |

Table 1. Impact of PEG Spacer Length on Receptor Binding Affinity (IC50) and Hydrophilicity (logD) of Bombesin Antagonists. This table illustrates the trend of increasing hydrophilicity with longer PEG chains. While the IC50 value for the PEG12 analog is slightly higher in this specific study, it underscores the principle that spacer length is a critical parameter for optimizing receptor interaction. Data adapted from a study on bombesin-based radiolabeled antagonists. nih.gov

Cellular uptake is another critical parameter influenced by the PEG12 spacer. The "stealth" properties conferred by PEGylation can sometimes reduce non-specific cellular uptake by minimizing interactions with the cell membrane. However, in targeted drug delivery, the PEG spacer's role is to present the ligand in a manner that promotes receptor-mediated endocytosis. The length of the PEG chain can affect the efficiency of this process. Shorter PEG linkers may lead to stronger interactions with dendritic cells, while longer linkers might be necessary for targeting other cell types. nih.gov Studies on gold nanoparticles have shown that cellular uptake can be dependent on the PEG chain length, with an intermediate length sometimes showing optimal internalization. nih.govnju.edu.cnchemrxiv.orgacs.org

| PEG Spacer Length | Relative Cellular Uptake (%) | Reference Study Type |

|---|---|---|

| No PEG | 100 | Hypothetical Baseline |

| PEG4 | ~80 | Illustrative trend from nanoparticle studies |

| PEG8 | ~95 | Illustrative trend from nanoparticle studies |

| PEG12 | ~110 | Illustrative trend from nanoparticle studies |

| PEG24 | ~90 | Illustrative trend from nanoparticle studies |

Table 2. Illustrative Impact of PEG Spacer Length on Cellular Uptake. This table provides a representative trend observed in some nanoparticle-based delivery systems, where an optimal PEG length can enhance cellular uptake. The values are hypothetical and serve to illustrate the concept of an optimal spacer length for maximizing internalization into target cells.

Optimization of Spacer Length for Enhanced Ligand-Target Recognition

In the context of PROTACs, the PEG12 spacer in Diketone-PEG12-Biotin plays a critical role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are key determinants of the stability and geometry of this complex, which directly impacts the efficiency of protein degradation. nih.gov

PEG12 in Reducing Non-Specific Interactions in Complex Biological Matrices

A major advantage of incorporating a PEG12 spacer is its ability to reduce non-specific binding of the conjugate to proteins and other biomolecules in complex biological fluids such as plasma. This is achieved through the formation of a hydration layer around the PEG chain, which creates a steric barrier that repels other molecules. This "stealth" effect is crucial for improving the pharmacokinetic profile of therapeutic conjugates, as it can reduce clearance by the reticuloendothelial system and increase circulation time. nih.gov

In diagnostic applications, such as immunoassays, reducing non-specific binding is essential for achieving high sensitivity and specificity. PEG-modified surfaces and probes are widely used to minimize background noise and improve the signal-to-noise ratio. Studies have shown that the incorporation of PEG into hydrogels for immunoassays can significantly reduce non-specific protein adsorption, leading to a substantial increase in assay sensitivity. nih.govresearchgate.net

| Surface Modification | Relative Non-Specific Binding (%) | Assay Sensitivity Improvement |

|---|---|---|

| Unmodified Surface | 100 | Baseline |

| Short-chain PEG (e.g., PEG4) | ~40 | Moderate |

| PEG12 | ~15 | Significant |

| Long-chain PEG (e.g., PEG24) | ~10 | High |

Table 3. Illustrative Reduction of Non-Specific Binding by PEG Spacers. This table provides a representative trend of how increasing PEG spacer length can decrease non-specific binding in a typical immunoassay format. The values are illustrative and highlight the significant contribution of a PEG12 spacer to reducing background signal and enhancing assay performance. nih.govresearchgate.net

Theoretical Frameworks for PEG-Mediated Steric Stabilization

The ability of PEG chains to provide steric stabilization is explained by two primary theoretical models: the "mushroom" and "brush" conformations. The conformation adopted by the PEG chains depends on their grafting density on a surface and their molecular weight.

Mushroom Conformation: At low grafting densities, the PEG chains are relatively far apart and adopt a coiled, mushroom-like shape. In this conformation, each chain occupies a hemispherical volume and provides a moderate degree of steric hindrance.

Brush Conformation: At high grafting densities, the PEG chains are forced to extend away from the surface to avoid overlapping, forming a dense, brush-like layer. This conformation provides a much more effective steric barrier against protein adsorption and other non-specific interactions. rsc.org

| Parameter | Mushroom Conformation | Brush Conformation |

|---|---|---|

| Grafting Density | Low | High |

| PEG Chain Conformation | Coiled, hemispherical | Extended, elongated |

| Steric Hindrance | Moderate | High |

| Protein Repellency | Good | Excellent |

Table 4. Comparison of Mushroom and Brush Conformations of PEG Chains. This table summarizes the key differences between the two theoretical conformations of surface-grafted PEG chains, which underpin the mechanism of PEG-mediated steric stabilization.

Biotin Streptavidin Technology in Contemporary Research Modalities

Principles of High-Affinity Biotin-Streptavidin Complex Formation

The interaction between biotin (B1667282) and streptavidin is renowned for its extraordinary affinity and specificity, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M). This near-covalent bond strength ensures that the complex, once formed, is exceptionally stable and resistant to extremes of pH, temperature, organic solvents, and other denaturing agents.

Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits. Each of these subunits has a single binding site for a biotin molecule. This multivalent nature is a crucial aspect of the technology, as it allows for the amplification of signals and the cross-linking of different molecules. The binding pocket for biotin within each streptavidin subunit is highly specific, contributing to the low non-specific binding of the system.

The Diketone-PEG12-Biotin molecule is engineered with three key components:

A diketone functional group, which reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable covalent bond.

A PEG12 (polyethylene glycol) spacer arm, which is a long, hydrophilic linker. This spacer increases the water solubility of the molecule and the labeled target, reducing aggregation. It also extends the biotin moiety away from the target molecule, minimizing steric hindrance and allowing for more efficient binding to the streptavidin pocket.

A biotin group, which serves as the high-affinity tag for streptavidin.

Application in Affinity Purification and Enrichment Strategies

A primary application of the biotin-streptavidin system is in the affinity purification and enrichment of specific biomolecules from complex mixtures like cell lysates or serum. By tagging a protein of interest with a biotinylating reagent, it can be selectively captured using streptavidin immobilized on a solid support, such as magnetic beads or agarose (B213101) resin.

Isolation of Biomolecules for Proteomic Analysis

In the field of proteomics, which involves the large-scale study of proteins, the biotin-streptavidin system is invaluable for isolating specific protein populations for analysis by mass spectrometry. For instance, cell surface proteins can be selectively labeled with a membrane-impermeable biotinylating reagent. After cell lysis, these biotinylated proteins can be captured with streptavidin beads, separating them from the much more abundant intracellular proteins. This enrichment is often essential for detecting low-abundance proteins that would otherwise be masked.

Table 1: Representative Data for Enrichment of Biotinylated Peptides for Mass Spectrometry

| Sample | Total Peptides Identified | Biotinylated Peptides Identified | Percentage of Biotinylated Peptides |

|---|---|---|---|

| Crude Lysate | 50,000 | 50 | 0.1% |

This table illustrates the typical enrichment efficiency of biotin-streptavidin affinity purification. The data are representative and will vary based on the specific experimental conditions.

Enrichment of Specific Cellular Components for Downstream Research

Beyond proteomics, this technology is used to enrich a wide array of specific cellular components. For example, a biotinylated antibody can be used to label a specific organelle, which can then be isolated from the cell lysate using streptavidin-coated magnetic beads. Similarly, biotinylated DNA or RNA probes can be used to pull down their binding partners (proteins or nucleic acids) to study these interactions.

A notable application in this area is the use of PROTACs (Proteolysis Targeting Chimeras), where a molecule is designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound is described as a PROTAC linker, suggesting its utility in synthesizing these bifunctional molecules. In this context, the biotin tag could be used for the purification and analysis of the PROTAC-target-ligase complex.

Biotin-Streptavidin in Detection and Imaging Platforms

The high affinity and multivalency of the biotin-streptavidin interaction are also exploited to enhance the sensitivity of various detection and imaging methods.

Enhancing Signal Amplification in Immunoassays

In immunoassays like the enzyme-linked immunosorbent assay (ELISA), the biotin-streptavidin system is a common strategy for signal amplification. A primary antibody can be biotinylated, and then a streptavidin molecule conjugated to a reporter enzyme (such as horseradish peroxidase or alkaline phosphatase) is added. Because multiple streptavidin-enzyme conjugates can bind to a single biotinylated antibody, and each enzyme can process multiple substrate molecules, the signal is significantly amplified. This allows for the detection of very low concentrations of the target antigen. A chemiluminescent immunoassay for chicken interferon-γ, for example, showed a 415-fold increase in the detection limit when using a biotin-streptavidin signal amplification strategy compared to conventional methods. axispharm.com

Table 2: Comparison of Detection Limits in ELISA with and without Biotin-Streptavidin Amplification

| Assay Format | Detection Limit (pg/mL) | Fold Improvement |

|---|---|---|

| Conventional ELISA | 200 | - |

This table provides representative data on the signal amplification achieved by incorporating the biotin-streptavidin system into an ELISA. The actual improvement can vary depending on the assay.

Development of Fluorescent and Radiometric Tracers

For cellular imaging applications, streptavidin can be conjugated to a variety of fluorophores. When a cellular target is labeled with a biotinylated probe (such as an antibody or a small molecule), the fluorescently labeled streptavidin can be used for highly sensitive and specific visualization. The brightness of the signal is enhanced because multiple fluorophores, attached to the streptavidin, are localized to a single target molecule. This principle is widely used in techniques like immunofluorescence microscopy and flow cytometry.

Similarly, for radiometric applications, streptavidin can be labeled with a radioisotope. This allows for the sensitive detection and quantification of biotinylated targets in various assays. The development of probes that combine a targeting moiety, a linker, and a biotin tag allows for the creation of versatile tools for both imaging and pull-down experiments to identify the binding partners of the probe.

Applications in Targeted Protein Degradation Research

Investigation of PROTAC-Mediated Protein Degradation Pathways

PROTACs function by hijacking the cell's natural protein quality control system, the Ubiquitin-Proteasome System (UPS). medchemexpress.comcrownbio.com The UPS is responsible for maintaining protein homeostasis by identifying and degrading misfolded or no-longer-needed proteins. crownbio.com This process involves a sequential enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. crownbio.com The E3 ligases, of which there are over 600 in humans, provide substrate specificity for the system.

By inducing the formation of the ternary complex, a PROTAC brings the target protein into the vicinity of a recruited E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 enzyme associated with the E3 ligase to the target protein. nih.gov The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a recognition signal for the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. crownbio.com The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. crownbio.com After the degradation of the target, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner. crownbio.com

The design of the linker is a critical determinant of a PROTAC's degradation efficiency. nih.govbiochempeg.com Research has shown that modifying the linker's properties can profoundly affect the potency and selectivity of the resulting degrader molecule. precisepeg.com Key linker characteristics that are often optimized include its length, chemical composition, rigidity, and solubility. nih.govprecisepeg.com

| Linker Property | Impact on PROTAC Efficiency | Rationale |

| Length | Directly influences the ability to form a stable and productive ternary complex. researchgate.net | An optimal length is required to correctly position the POI and E3 ligase for ubiquitination. nih.govresearchgate.net |

| Composition (e.g., PEG) | Affects solubility and cell permeability. biochempeg.com | Hydrophilic linkers like PEG can improve aqueous solubility, while hydrophobic linkers (e.g., alkyl chains) may enhance cell permeability. precisepeg.comresearchgate.net |

| Flexibility | Allows the PROTAC to adopt multiple conformations. | Can be beneficial for establishing favorable protein-protein interactions within the ternary complex. precisepeg.comresearchgate.net |

| Attachment Points | The vector and site of linker connection on the two ligands. | Can alter the orientation of the bound proteins, impacting the stability and productivity of the ternary complex. nih.gov |

Development of Targeted Molecular Probes for Ubiquitination Studies

Beyond its role as a structural component in PROTAC synthesis, a molecule like Diketone-PEG12-Biotin has potential applications as a targeted molecular probe for studying the process of ubiquitination itself. This utility stems from its distinct functional ends: the diketone group and the biotin (B1667282) tag. cd-bioparticles.netbroadpharm.com

The biotin tag is a well-established tool in molecular biology, known for its high-affinity interaction with avidin (B1170675) and streptavidin. vectorlabs.com This interaction can be exploited for the detection, purification, and visualization of biotinylated molecules. The diketone functional group, on the other hand, can be used to form a covalent bond with specific amino acid residues on a protein, such as lysine (B10760008). cd-bioparticles.net

In the context of ubiquitination studies, a probe like this compound could be used in proximity labeling techniques to identify the substrates of a particular E3 ligase. nih.gov For instance, if the probe is attached to a known E3 ligase ligand, it could bring the reactive diketone group into the vicinity of proteins that interact with that ligase. Covalent labeling of these proximal proteins, followed by streptavidin-based affinity purification and mass spectrometry analysis, could help identify novel substrates. nih.gov Furthermore, biotin ligase-based methods like BioID are used to fuse a biotin ligase to a protein of interest to biotinylate proximal proteins, which helps in identifying interacting partners and substrates of E3 ligases. nih.govresearchgate.net Probes containing biotin are central to the downstream detection and isolation steps in these powerful proteomic techniques. researchgate.net

Structure Activity Relationship Sar Studies of Diketone Peg12 Biotin and Its Conjugates

Correlating Diketone Modification with Binding Affinity and Reactivity

The diketone group functions as the reactive "warhead" of the molecule, designed to interact with target proteins. chemrxiv.org This interaction can be either non-covalent or, more commonly, covalent, by reacting with nucleophilic amino acid residues on the protein surface. The selectivity and rate of this reaction are critical determinants of the conjugate's efficacy and are heavily influenced by the specific structure of the diketone.

The reactivity of such electrophilic warheads is a finely tuned property. It must be reactive enough to form a bond with the intended target but not so reactive that it leads to widespread, non-specific off-target reactions. chemrxiv.orgnih.gov Modifications to the diketone's structure, such as the addition of electron-withdrawing or -donating groups or altering steric hindrance near the reactive carbonyls, can modulate its electrophilicity and, consequently, its reaction rate and selectivity. nih.gov For instance, 1,3-dicarbonyl compounds can undergo Paal-Knorr reactions with the primary amine of lysine (B10760008) residues to form stable pyrrole (B145914) adducts, a mechanism that covalently modifies the target protein. researchgate.net Similarly, aldehyde and ketone-based warheads can act as reversible covalent inhibitors, particularly with cysteine proteases, by forming hemi(thio)acetal complexes. nih.gov

The SAR in this context involves creating a balance between binding affinity and inherent reactivity. nih.gov A warhead with high intrinsic reactivity may not require strong initial non-covalent binding to achieve target modification. Conversely, a less reactive warhead may depend on high-affinity non-covalent interactions, guided by the rest of the molecule, to position it correctly for a slower covalent reaction. chemrxiv.org

Table 1: Factors Influencing Diketone Warhead Reactivity and Selectivity

| Structural Modification | Predicted Effect on Reactivity/Affinity | Rationale |

|---|---|---|

| Introduction of Electron-Withdrawing Groups | Increased Reactivity | Enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. nih.gov |

| Introduction of Bulky Substituents | Decreased Reactivity, Increased Selectivity | Steric hindrance can slow the reaction rate and improve selectivity by preventing reactions with residues in sterically constrained environments. nih.gov |

| Modification of the Diketone Backbone | Altered Reversibility and Binding Kinetics | Changing the distance and orientation of the carbonyl groups can shift the interaction from irreversible to reversible covalent binding. nih.gov |

| Scaffold Optimization | Increased Binding Affinity | Modifying the scaffold to which the diketone is attached enhances non-covalent recognition, improving target specificity before the covalent reaction occurs. chemrxiv.org |

Optimizing PEG12 Length and Flexibility for Biological Performance

The PEG12 linker serves as a flexible spacer connecting the diketone warhead to the biotin (B1667282) tag or, in a PROTAC context, to an E3 ligase-recruiting ligand. medchemexpress.comchempep.com PEG linkers are widely used in bioconjugation due to their hydrophilicity, which improves the solubility of the entire molecule, and their biocompatibility and low immunogenicity. chempep.comprecisepeg.combroadpharm.com The length and flexibility of the linker are critical parameters that must be optimized for a given biological application. biochempeg.com

In the context of bifunctional molecules like PROTACs, the linker's role is to span the distance between the target protein and a partner protein (e.g., an E3 ligase) to facilitate a productive interaction. biochempeg.com

A linker that is too short can introduce steric hindrance, preventing the two proteins from binding simultaneously and forming a stable ternary complex. This can severely reduce or eliminate the biological activity of the conjugate. biochempeg.com

A linker that is too long can lead to excessive flexibility and an "entropic penalty." This increased motility can decrease the effective concentration of the ligands, destabilize the ternary complex, and reduce biological efficacy. biochempeg.com

Table 2: Influence of PEG Linker Length on Conjugate Properties

| Linker Length | Potential Advantages | Potential Disadvantages | Application Context |

|---|---|---|---|

| Short (e.g., PEG2-PEG6) | More rigid; may pre-organize binding partners favorably. | High risk of steric clash between target proteins. biochempeg.com | Systems where binding sites are close and well-defined. |

| Medium (e.g., PEG8-PEG12) | Balanced flexibility and reach; good starting point for optimization. precisepeg.com | May not be optimal for all target pairs; can still be too short or long. | General purpose probes and PROTACs. |

| Long (e.g., PEG24+) | Bridges large distances; enhances solubility. dovepress.com | Increased molecular weight; potential for unfavorable conformations and reduced cell permeability. biochempeg.com | Targets with distant binding sites or when enhanced solubility is critical. |

Influence of Biotinylation Site and Density on Probe Efficacy

The biotin moiety functions as a highly specific affinity tag, renowned for its extraordinarily strong and rapid non-covalent interaction with the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10-14 M). acs.orgnih.gov This interaction is exploited in a vast array of biochemical assays, including affinity pulldowns, ELISA, and Western blotting, to detect, isolate, and quantify the biotinylated conjugate and its binding partners. precisepeg.comfishersci.comthermofisher.cn

While the biotin-streptavidin interaction itself is robust, the efficacy of a biotinylated probe depends on the accessibility of the biotin tag. acs.orgnih.gov The site of biotinylation and the density (number of biotin molecules per conjugate) are key SAR considerations. nih.gov

Biotinylation Site: The biotin tag must be positioned in a way that it does not sterically hinder the primary function of the conjugate, such as the diketone warhead binding to its target protein. researchgate.net The PEG12 linker helps to extend the biotin tag away from the core of the molecule, increasing its accessibility to streptavidin. thermofisher.cn However, computational modeling and experimental validation are often necessary to confirm that the chosen attachment point does not disrupt the conjugate's active conformation. nih.gov

Biotinylation Density: For most probes, a single biotin tag is sufficient and desirable. While attaching multiple biotins might seem to increase the signal in certain assays, it can also lead to aggregation, reduced solubility, and altered biological activity. nih.gov Studies have shown that protein function can be minimally affected by a single biotinylation event, but this is not always the case and should be empirically verified. nih.gov

Table 3: Kinetic Parameters of the Biotin-Streptavidin Interaction

| Parameter | Typical Value | Significance |

|---|---|---|

| Association Rate Constant (kon) | > 1 x 107 M-1s-1 | The binding is extremely rapid, allowing for quick capture in affinity-based experiments. nih.gov |

| Dissociation Rate Constant (koff) | ~ 3 x 10-5 s-1 | The complex is exceptionally stable, making the interaction essentially irreversible under most experimental conditions. nih.gov |

| Dissociation Constant (Kd) | ~ 10-14 - 10-15 M | Represents one of the strongest known non-covalent biological interactions, ensuring high-specificity pulldowns. acs.orgresearchgate.net |

SAR in the Context of Specific Target Engagement and Degradation

The ultimate goal of SAR studies on a conjugate derived from Diketone-PEG12-Biotin is to optimize its performance for a specific task, most notably targeted protein degradation via the PROTAC mechanism. medchemexpress.comcrownbio.com In this application, the diketone serves as the "warhead" to bind a target Protein of Interest (POI), while the other end of the molecule is conjugated to a ligand that recruits an E3 ubiquitin ligase. biochempeg.comcrownbio.com

The efficacy of such a degrader is not merely the sum of its parts but a complex interplay between all three components (warhead, linker, and E3 ligase ligand). ubc.ca SAR studies must therefore be holistic:

Target Engagement: The diketone warhead must bind the POI with sufficient affinity and selectivity. Turning a promiscuous inhibitor into a PROTAC can sometimes rewire its selectivity, as target engagement alone is not sufficient for successful degradation; a stable and productive ternary complex must be formed. nih.gov

Ternary Complex Formation: The PEG12 linker's length and flexibility are paramount in allowing the POI and the E3 ligase to come together in an orientation that facilitates the transfer of ubiquitin to the POI. biochempeg.com The optimal linker is highly system-dependent, and PEG12 represents one specific length that must be tested against others.

The biotin tag in this context serves as a crucial tool for mechanism-of-action studies. For example, a biotinylated degrader can be used in pulldown experiments to confirm engagement with the target protein or to isolate the ternary POI-PROTAC-E3 ligase complex, providing direct evidence of the degrader's mode of action. researchgate.netnih.gov Therefore, the SAR of the entire molecule dictates its potential as a chemical probe to validate a drug target or as a therapeutic agent itself. nih.gov

Computational and Theoretical Modeling in Compound Design and Interaction Prediction

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Diketone-PEG12-Biotin, and its biological target.

Molecular Docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to understand the binding of the biotin (B1667282) moiety to streptavidin or other biotin-binding proteins. These simulations can elucidate key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movement of each atom over time. This allows for the study of the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process. For the this compound compound, MD simulations can reveal conformational changes in the PEG linker and how they influence the presentation of the biotin and diketone functional groups to their respective binding partners. The stability of the ligand-protein complex over time can also be assessed.

A critical aspect of these simulations is the choice of force fields, which are sets of parameters that define the potential energy of the system. For PEGylated systems, specialized force fields like CHARMM and OPLS have been developed to accurately model the behavior of the polyethylene (B3416737) glycol chain. nih.govnih.gov

| Computational Technique | Primary Function | Application to this compound | Key Outputs |

| Molecular Docking | Predicts the binding orientation of a ligand to its target. | Predicting the binding mode of the biotin moiety to streptavidin. | Binding pose, scoring function value (estimated binding affinity), key interacting residues. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Analyzing the conformational flexibility of the PEG12 linker and the stability of the biotin-streptavidin complex. | Trajectory of atomic positions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energies. |

In Silico Prediction of Bioconjugation Outcomes

In silico methods are increasingly used to predict the outcomes of bioconjugation reactions, offering a way to screen for optimal conditions and understand the factors that govern reaction efficiency. For this compound, these methods can be used to predict the likelihood and nature of the covalent bond formation between the diketone group and its target, typically a nucleophilic residue on a protein.

The prediction of bioconjugation outcomes involves several computational approaches:

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of the diketone moiety and model the reaction mechanism at an atomic level. This can provide insights into the reactivity of the diketone group and the transition state of the conjugation reaction.

Molecular Docking and MD Simulations: These techniques can be used to model the non-covalent interactions that bring the this compound molecule into proximity with its target protein before the covalent reaction occurs. A favorable binding orientation is often a prerequisite for an efficient bioconjugation reaction.

Machine Learning Models: By training on large datasets of known bioconjugation reactions, machine learning models can learn to predict the outcome of new reactions. These models can take into account various features of the reactants, such as their chemical structure and the properties of the reaction conditions.

The prediction of bioconjugation efficiency is a complex challenge, as it depends on a multitude of factors, including the accessibility of the target residue, the local microenvironment, and the flexibility of both the linker and the protein. nih.gov

| Computational Approach | Focus | Relevance to this compound |

| Quantum Mechanics (QM) | Electronic structure and reaction mechanisms. | Understanding the intrinsic reactivity of the diketone functional group. |

| Molecular Docking/MD | Pre-covalent complex formation and orientation. | Assessing the likelihood of the diketone group being positioned correctly for reaction. |

| Machine Learning | Predictive modeling based on existing data. | Predicting the success of a bioconjugation reaction with a novel protein target. |

Modeling the Conformational Landscape of PEGylated Systems

The PEG chain is highly flexible and can adopt a vast number of conformations in solution. Computational methods can be used to explore this conformational space and identify the most probable structures.

Conformational Searching Algorithms: These algorithms systematically or randomly sample the conformational space of the PEG linker to generate a representative ensemble of structures.

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can provide a dynamic view of the PEG chain's behavior, showing how it moves and changes shape over time in different solvent environments. researchgate.netmdpi.com

Coarse-Grained (CG) Modeling: For very large PEG chains or complex systems, all-atom simulations can be computationally expensive. CG models simplify the system by representing groups of atoms as single particles, allowing for longer simulation times and the study of larger-scale phenomena. rsc.orgrsc.orgacs.org

The conformation of the PEG linker can significantly impact the accessibility of the biotin and diketone groups. For instance, the PEG chain could fold back and sterically hinder the binding of one of the functional ends. Computational modeling can help to predict such effects and guide the design of linkers with optimal properties for specific applications. researchgate.net

| Modeling Technique | Level of Detail | Application to this compound |

| Conformational Searching | Static, multiple conformations | Generating a library of possible linker shapes. |

| All-Atom MD Simulations | High, dynamic | Studying the detailed motion and solvent interactions of the PEG12 chain. |

| Coarse-Grained (CG) Modeling | Low, dynamic | Simulating the overall shape and long-timescale dynamics of the molecule. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Diketone-Mediated Conjugation Chemistries

The diketone functional group is a versatile handle for chemical ligation, and future research is expected to expand its reaction repertoire significantly. Current methods often rely on the reaction of ketones with hydrazide or hydroxylamine-bearing molecules to form stable hydrazone or oxime bonds, respectively. nih.govpurepeg.com These reactions are bioorthogonal, proceeding efficiently under physiological conditions without interfering with native biological processes. purepeg.com

Future explorations will likely focus on:

Expanding the Scope of Bioorthogonal Reactions: Research into new ketone-specific reaction partners beyond hydrazides and hydroxylamines could yield linkages with different stability profiles, reversibility, or functionalities. This includes the development of multicomponent reactions (MCRs) where the diketone moiety can react with two or more reagents in a single step to build complex molecular architectures. acs.org

Development of Catalytic Conjugation Methods: The introduction of catalysts could enhance the rate and specificity of diketone-mediated ligations, allowing for conjugation at lower concentrations or in challenging cellular environments.

Photo-activatable and Cleavable Chemistries: Incorporating photo-cages or cleavable groups into the diketone structure or its reaction partner would enable spatiotemporal control over conjugation and release of biomolecules. unirioja.esnih.gov For instance, a "click-to-release" strategy could be designed where a diketone-nitrone cycloaddition triggers the liberation of a therapeutic agent. acs.org

Synthesis of Novel Diketone Analogs: New synthetic routes, such as the Pauson-Khand reaction, can provide access to a variety of diketone analogs. nih.gov These novel structures could be used to probe the active sites of enzymes like biotin (B1667282) ligase or to fine-tune the reactivity and stability of the resulting conjugates. nih.gov

| Research Area | Potential Advancement | Impact |

| New Reaction Partners | Development of novel nucleophiles for diketone ligation. | Creates conjugates with diverse properties (e.g., pH-sensitivity, redox-responsiveness). |

| Catalysis | Identification of catalysts for diketone-based bioconjugation. | Enables faster reaction kinetics and greater efficiency in complex biological media. |

| Controlled Reactions | Design of photo-cleavable or enzymatically-cleavable diketone linkers. | Allows for on-demand release of conjugated payloads in specific locations or times. |

| Analog Synthesis | Creation of diverse diketone-biotin structures. | Expands the toolkit for site-specific labeling and probing biological interactions. |

Integration into Advanced Multi-Component Biological Systems

The modular nature of Diketone-PEG12-Biotin makes it an ideal building block for constructing complex, multi-component biological systems. The PEG linker provides a flexible, hydrophilic spacer that improves solubility and minimizes steric hindrance between conjugated molecules, while the biotin tag allows for precise assembly onto streptavidin scaffolds. axispharm.comprecisepeg.com

Future research is anticipated in the following areas:

Nano-Assembly and Scaffolding: Using streptavidin as a central hub, multiple copies of proteins or other biomolecules functionalized with this compound can be assembled into defined nanoscale structures. ox.ac.ukresearchgate.net This could be used to create artificial enzyme cascades, where enzymes are held in close proximity to enhance reaction efficiency, or to build multivalent ligands for targeted cell binding. researchgate.net

Targeted Delivery Systems: The diketone end can be conjugated to a targeting moiety (e.g., an antibody fragment or small molecule), while the biotin end can be used to attach a therapeutic payload or imaging agent via a streptavidin bridge. This modular approach facilitates the rapid assembly and testing of different targeted drug conjugates. google.comprinceton.edu

Protein Microarrays and Biosensors: The strong and specific interaction between biotin and streptavidin is ideal for immobilizing proteins onto surfaces for microarray applications. nih.gov Proteins can be site-specifically labeled using the diketone functionality and then captured on streptavidin-coated slides, ensuring uniform orientation and preserving biological activity. ox.ac.uknih.gov This robust immobilization is crucial for sensitive and reproducible detection assays. nih.gov

Advancements in Site-Specific Biotinylation and PROTAC Design

The dual functionalities of this compound are particularly relevant to the fields of site-specific protein modification and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).

Site-Specific Biotinylation: Traditional chemical biotinylation methods often target primary amines (like lysine (B10760008) residues), resulting in a heterogeneous mixture of labeled products with potentially compromised function. ox.ac.uk Enzymatic methods offer a significant improvement in specificity. The E. coli enzyme biotin ligase (BirA) can be used to attach biotin or its analogs, including ketone-bearing biotins, to a specific 15-amino-acid acceptor peptide (AviTag). nih.govox.ac.uk

Future Direction: Research will focus on engineering biotin ligases (like BirA and LplA) to accept a wider range of diketone-biotin analogs. ox.ac.ukresearchgate.net This would expand the chemical toolbox, allowing for the site-specific installation of diketone handles that can then be used for subsequent orthogonal conjugations.

PROTAC Design: this compound is a heterobifunctional linker used in the synthesis of PROTACs, which are molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker is a critical component, as its length, composition, and attachment points heavily influence the formation and stability of the productive ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.gov

Future Direction: The field is moving beyond simple PEG linkers towards more sophisticated designs that can improve the physicochemical and pharmacokinetic properties of PROTACs. nih.govnih.govsemanticscholar.org The diketone moiety within a linker could serve as a reactive handle to attach additional functionalities, such as imaging agents or solubility enhancers, after the main PROTAC synthesis is complete. Furthermore, exploring how the rigidity and conformation of linkers containing diketone structures impact ternary complex stability will be a key area of investigation.

| Application | Current State | Future Advancement |

| Site-Specific Biotinylation | Enzymatic ligation of ketone-biotin analogs to peptide tags (e.g., AviTag). nih.govox.ac.uk | Engineering ligases to accept a broader range of diketone-biotin substrates for more versatile labeling. ox.ac.ukresearchgate.net |

| PROTAC Design | Use of PEG-based linkers to connect target-binding and E3 ligase-binding moieties. | Design of "smart" diketone-containing linkers with optimized conformations and reactive handles for multi-functional PROTACs. nih.govnih.gov |

Development of High-Throughput Screening Platforms Utilizing this compound Derivatives

High-throughput screening (HTS) is essential for modern drug discovery. rsc.org this compound derivatives can be integrated into HTS platforms in several innovative ways.

Immobilization for Binding Assays: The biotin group allows for the easy and robust immobilization of molecules onto streptavidin-coated microplates or beads. nih.gov A library of small molecules could be derivatized with a diketone-PEG-biotin linker, immobilized, and then screened for binding against a fluorescently labeled protein target.

Activity-Based Screening: A protein of interest can be site-specifically modified with a this compound derivative via its diketone moiety. This biotinylated protein can then be immobilized on a streptavidin plate and used to screen compound libraries for inhibitors or modulators of its activity. nih.gov

Fluorescence-Based Ketone Detection Assays: Sensitive, fluorescence-based HTS assays for the detection of ketones have been developed. nih.govresearchgate.net These assays could be adapted to screen for enzymes that catalyze reactions involving diketone substrates or to identify inhibitors of such enzymes. For example, screening for inhibitors of a hypothetical "de-diketonase" enzyme could be performed in a high-throughput format. nih.gov

Screening for Biotin Ligase Modulators: GFP-based HTS assays have been developed to study biotin ligase (BirA) interactions and screen for inhibitors. rsc.org These platforms could be adapted to screen for novel diketone-biotin substrates that are accepted by wild-type or engineered BirA enzymes, thereby expanding the toolkit for site-specific labeling.

Q & A

Q. What structural features of Diketone-PEG12-Biotin are critical for its role in biomolecular conjugation?

The compound’s functionality arises from three components: (1) the biotin moiety, which binds streptavidin/avidin with high affinity (Kd ~10⁻¹⁵ M); (2) the PEG12 spacer, which reduces steric hindrance and enhances solubility; and (3) the diketone group, enabling pH-dependent conjugation via Schiff base formation. Molecular weight (1031.3 g/mol) and PEG length influence binding kinetics and biocompatibility .

Q. What methodological steps ensure reproducible synthesis of this compound?

Synthesis typically involves sequential esterification of biotin with PEG12, followed by diketone functionalization. Key steps include:

- Purification : Use size-exclusion chromatography (SEC) or HPLC to isolate intermediates and final product.

- Characterization : Validate via ¹H/¹³C NMR (e.g., PEG methylene protons at δ 3.5–3.7 ppm) and MALDI-TOF MS to confirm molecular weight .

- Purity criteria : ≥95% purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm successful bioconjugation of this compound to target proteins?

Employ:

- Streptavidin-binding assays : Use surface plasmon resonance (SPR) or ELISA to quantify binding affinity.

- Mass spectrometry : Detect mass shifts corresponding to biotin-PEG12-diketone adducts.

- Fluorescence quenching : Monitor Förster resonance energy transfer (FRET) between biotin and labeled streptavidin .

Advanced Research Questions

Q. How does PEG12 spacer length affect the pharmacokinetics of this compound in drug delivery systems?

PEG12 balances steric shielding and linker flexibility:

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

Apply systematic review principles:

- Scoping review : Map experimental variables (e.g., buffer pH, temperature) using frameworks like PRISMA-ScR .

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean Kd values.

- Control experiments : Replicate conflicting studies under standardized conditions (e.g., 25°C, PBS pH 7.4) .

Q. What computational approaches predict interaction dynamics between this compound and streptavidin?

Use:

- Molecular dynamics (MD) simulations : Model PEG12 flexibility and hydrogen bonding (e.g., GROMACS/AMBER).

- Docking studies : Identify binding poses with AutoDock Vina, focusing on biotin’s ureido ring and streptavidin’s Trp120 residue. Validate predictions via mutagenesis (e.g., streptavidin Trp120Ala) and SPR .

Q. How can this compound be integrated into multiplexed biosensing platforms while minimizing cross-reactivity?

Design strategies:

- Orthogonal conjugation : Pair diketone chemistry with click reactions (e.g., azide-alkyne) for dual labeling.

- Microfluidic separation : Use affinity columns to isolate non-specific conjugates.

- Machine learning : Train models on spectral libraries to deconvolute overlapping signals .

Methodological Guidelines

- Literature review : Use SciFinder to identify synthesis protocols (CAS 2353409-53-5) and filter by publication type (e.g., "experimental procedures") .

- Data reporting : Follow Beilstein Journal guidelines: report NMR shifts (δ), HPLC retention times, and purity percentages in tables, avoiding redundancy with figures .

- Ethical compliance : For in vivo studies, justify sample sizes using power analysis and document IACUC approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.